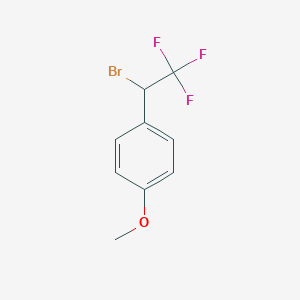

1-(1-溴-2,2,2-三氟乙基)-4-甲氧基苯

描述

Synthesis Analysis

The synthesis of compounds related to "1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene" involves multi-step chemical processes. One notable synthesis involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide, yielding a compound that showcases the complexity and intricacy of synthesizing bromo-methoxybenzene derivatives (Sharutin & Sharutina, 2016). Another synthesis route involves the Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization starting from 1-benzyloxy-4-bromo-2-methoxybenzene, demonstrating the complexity of synthesizing structurally related compounds (Shishov et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene" reveals intriguing aspects of their chemical nature. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene provides insights into the geometric arrangement and intermolecular interactions, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Sharutin & Sharutina, 2016).

Chemical Reactions and Properties

Chemical reactions involving "1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene" derivatives can be complex and varied. The reactivity of these compounds can be influenced by their functional groups, leading to diverse chemical behaviors. Studies such as the polymerization of 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide reveal the potential for creating polymers with specific electronic properties, showcasing the versatility of methoxybenzene derivatives in chemical reactions (Lahti et al., 1994).

科学研究应用

向列液晶的手性前体化合物

1-(1-溴-2,2,2-三氟乙基)-4-甲氧基苯是合成手性向列液晶的前体化合物。这是通过伪葡糖与由1-溴-4-甲氧基苯得到的格氏试剂反应来实现的,从而形成β-C-芳基糖苷。这些糖苷对于创造具有不同向列性质的手性向列液晶至关重要,其性质受苯环上取代基的影响 (Bertini et al., 2003)。

生物同位素秋水仙碱类似物的合成

该化合物参与了生物同位素秋水仙碱类似物的合成。这个过程涉及将1-苄氧基-4-溴-2-甲氧基苯转化为羟基-4-甲氧基三环化合物,这些化合物是秋水仙碱类似物的前体 (Shishov et al., 2014)。

有机合成中的催化作用

在有机合成中,1-(1-溴-2,2,2-三氟乙基)-4-甲氧基苯用于催化过程,例如镍配合物催化的相关溴化合物的受控电位还原。这导致各种有机化合物的高效合成,包括四氢呋喃衍生物 (Esteves et al., 2007)。

化学中的立体保护化合物

该化合物有助于制备立体保护化合物,例如二磷烯和芴亚磷烯。这是通过创建庞大的溴苯基来实现的,其中甲氧基在体系的电子性质中起着至关重要的作用 (Toyota et al., 2003)。

安全和危害

属性

IUPAC Name |

1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCARIDHXMGEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)